molecular formula C14H23ClN2O2S B1372243 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1171234-46-0

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B1372243
CAS No.: 1171234-46-0
M. Wt: 318.9 g/mol
InChI Key: AUIMCRHZJHZROW-UHFFFAOYSA-N
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Description

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H22N2O2S•HCl and a molecular weight of 318.86 . This compound is known for its unique structure, which includes a piperazine ring and a sulfonyl group attached to a sec-butylphenyl moiety.

Preparation Methods

The synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride involves several steps. The primary synthetic route includes the sulfonylation of 4-sec-butylphenyl with piperazine. The reaction conditions typically involve the use of a sulfonyl chloride reagent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring or the sec-butyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group or the piperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sec-butyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to changes in their structure and function. The piperazine ring can also interact with various biological molecules, affecting their activity and stability. These interactions can modulate signaling pathways and cellular processes, making this compound useful in research and therapeutic applications .

Comparison with Similar Compounds

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16;/h4-7,12,15H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIMCRHZJHZROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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